1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine
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Overview
Description
1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with methyl and methylsulfonyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler pyrazolotriazine derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with broad applications in chemistry and biology.
Tetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with similar structural features and potential biological activity.
1,2,4-Triazole: A related compound with a wide range of applications in medicinal chemistry.
Uniqueness
1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group, in particular, contributes to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9N5O2S |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
1,3-dimethyl-5-methylsulfonylpyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5O2S/c1-4-5-6(12(2)11-4)9-10-7(8-5)15(3,13)14/h1-3H3 |
InChI Key |
VSPGUBFMZHURBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=N2)S(=O)(=O)C)C |
Origin of Product |
United States |
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